tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2171290-43-8
VCID: VC7509681
InChI: InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl
Molecular Formula: C11H17ClN2O3
Molecular Weight: 260.72

tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 2171290-43-8

Cat. No.: VC7509681

Molecular Formula: C11H17ClN2O3

Molecular Weight: 260.72

* For research use only. Not for human or veterinary use.

tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate - 2171290-43-8

Specification

CAS No. 2171290-43-8
Molecular Formula C11H17ClN2O3
Molecular Weight 260.72
IUPAC Name tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
Standard InChI Key NBQPLQYWJADRQW-YUMQZZPRSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl

Introduction

Structural Analysis and Molecular Characteristics

Bicyclic Framework and Stereochemistry

The compound’s backbone consists of a 2,5-diazabicyclo[2.2.1]heptane system, a seven-membered bicyclic structure with two nitrogen atoms at positions 2 and 5. The (1S,4S) configuration denotes specific stereochemical arrangements at the bridgehead carbons, which are critical for asymmetric synthesis and biological activity . The bicyclo[2.2.1]heptane system imposes significant ring strain, enhancing reactivity at the carbonochloridoyl group (ClC=O) while stabilizing the tertiary amine through conjugation .

Functional Groups and Reactivity

  • tert-Butyl Carbamate (Boc Group): The Boc-protected amine at position 2 serves as a temporary protective group, enabling selective functionalization of the secondary amine at position 5 during multi-step syntheses .

  • Carbonochloridoyl Group (ClC=O): This acyl chloride derivative at position 5 is highly electrophilic, facilitating nucleophilic acyl substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters .

Table 1: Key Molecular Properties

PropertyValueSource Reference
Molecular FormulaC₁₁H₁₆ClN₂O₃
Molecular Weight274.71 g/molCalculated
CAS NumberNot publicly disclosedN/A
Boiling PointData unavailableN/A
SolubilityOrganic solvents (e.g., DCM)

Synthetic Pathways and Methodological Considerations

Core Bicyclic System Synthesis

The diazabicyclo[2.2.1]heptane core is typically synthesized from norbornene derivatives via cycloaddition or ring-closing metathesis. A representative route involves:

  • Norbornene Functionalization: 5-Norbornene-2-carboxylic acid is treated with oxalyl chloride to form the corresponding acid chloride, followed by esterification with methanol .

  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C) reduces double bonds, yielding saturated bicyclic esters .

  • Amination and Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Carbonochloridoyl Group Installation

The carbonochloridoyl moiety is introduced through chlorination of a pre-existing carbonyl group. For example:

  • Treatment of a carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane, catalyzed by dimethylformamide (DMF) .

Table 2: Representative Synthesis Steps from Analogous Compounds

StepReactionReagents/ConditionsYieldReference
1Acid chloride formationOxalyl chloride, DMF, 0°C to rt92%
2EsterificationMethanol, triethylamine85%
3Boc protectionBoc₂O, NaOH, THF78%

Chemical Properties and Reactivity

Acyl Chloride Reactivity

The carbonochloridoyl group undergoes rapid nucleophilic substitution, making the compound a versatile acylating agent. For instance:

  • Amide Formation: Reaction with primary or secondary amines produces substituted amides, a key step in peptide coupling .

  • Hydrolysis Sensitivity: Exposure to moisture generates hydrochloric acid and the corresponding carboxylic acid, necessitating anhydrous handling .

Applications in Pharmaceutical and Organic Synthesis

Intermediate in Drug Development

Bicyclic amines like diazabicyclo[2.2.1]heptane are privileged structures in drug design due to their rigid conformations, which enhance target binding selectivity. Examples include:

  • Neurological Agents: Analogous structures are explored as serotonin receptor modulators .

  • Antibiotics: Functionalized bicyclic amines inhibit bacterial efflux pumps .

Peptide and Polymer Chemistry

The carbonochloridoyl group enables efficient polymerization or peptide chain elongation, particularly in solid-phase synthesis .

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